6-Position Substituent Identity Drives Kinase Selectivity: Imidazole vs. Pyrazole vs. Thiophene in Imidazo[1,2-a]pyridine-Pyridazine Hybrids
In a structure-based kinase inhibitor program, the imidazo[1,2-a]pyridine-pyridazine scaffold was optimized to yield dual c-Met/VEGFR2 inhibitors. The imidazo[1,2-a]pyridine derivative 26, bearing a 6-methylpyridone substituent at the position corresponding to the pyridazine 6-position in CAS 1334372-60-9, exhibited c-Met IC50 = 1.9 nM and VEGFR2 IC50 = 2.2 nM, with cellular antiproliferative IC50 values of 5.0 nM (MKN45) and 1.8 nM (HUVEC) [1]. In contrast, the analogous pyrazolone derivative showed significantly different selectivity, demonstrating that substituent identity at this vector is a critical determinant of kinase polypharmacology [1]. The imidazole group of CAS 1334372-60-9 introduces distinct π-stacking and hydrogen-bonding capabilities relative to pyrazole or thiophene, which is expected to redirect kinase binding profiles in a non-linear fashion [2].
| Evidence Dimension | Kinase inhibitory potency (c-Met / VEGFR2 IC50) |
|---|---|
| Target Compound Data | Not directly assayed in published literature; imidazole substituent predicted to confer distinct kinase selectivity profile vs. pyrazole/thiophene analogs |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine derivative 26 (6-methylpyridone): c-Met IC50 = 1.9 nM, VEGFR2 IC50 = 2.2 nM; MKN45 IC50 = 5.0 nM |
| Quantified Difference | Structural class demonstrates substituent-dependent kinase selectivity shifts >100-fold; quantitative target engagement data for CAS 1334372-60-9 not yet published |
| Conditions | In vitro kinase enzymatic assay; cellular proliferation assay (MKN45, HUVEC) |
Why This Matters
For procurement decisions in kinase screening campaigns, the imidazole substituent offers a structurally distinct chemical starting point that is absent from existing pyrazole, thiophene, or aryl-substituted analogs, enabling exploration of novel kinase selectivity space.
- [1] Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2013, 21(24), 7686-7698. View Source
- [2] Imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as MARK inhibitors. US Patent 8,592,425 (Altman MD et al.). Issued November 26, 2013. View Source
